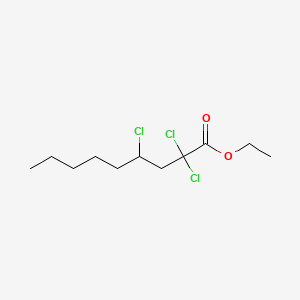

Ethyl 2,2,4-trichlorononanoate

Description

Ethyl 2,2,4-trichlorononanoate is a chlorinated ethyl ester derivative of nonanoic acid, characterized by three chlorine substituents at the 2, 2, and 4 positions of the carbon chain. Such compounds are typically studied for their applications in agrochemicals, polymer additives, or specialty solvents due to their halogenated structure. This absence limits a comprehensive analysis, necessitating comparisons with structurally or functionally related compounds from available sources.

Properties

CAS No. |

68039-28-1 |

|---|---|

Molecular Formula |

C11H19Cl3O2 |

Molecular Weight |

289.6 g/mol |

IUPAC Name |

ethyl 2,2,4-trichlorononanoate |

InChI |

InChI=1S/C11H19Cl3O2/c1-3-5-6-7-9(12)8-11(13,14)10(15)16-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

JPICAFMHFSTXNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(C(=O)OCC)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,4-trichlorononanoate typically involves the esterification of 2,2,4-trichlorononanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2,4-trichlorononanoate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated compounds.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: Formation of 2,2,4-trichlorononanoic acid.

Reduction: Formation of less chlorinated nonanoates.

Substitution: Formation of hydroxyl or amino derivatives of nonanoates.

Scientific Research Applications

Ethyl 2,2,4-trichlorononanoate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce chlorinated ester functionalities into molecules.

Biology: Investigated for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chlorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,2,4-trichlorononanoate involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity to certain targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes three compounds with partial structural similarities to Ethyl 2,2,4-trichlorononanoate, though none share its exact functional groups or substitution pattern. Below is a comparative analysis based on molecular features and applications:

Trimethyl Hexamethylene Diisocyanate (UN 2328)

- Structure : A diisocyanate with methyl branches at positions 2,2,4 or 2,4,3.

- Key Properties : High reactivity due to isocyanate groups; used in polyurethane production.

- Contrast: Unlike this compound, this compound lacks ester and chlorine groups, focusing instead on polymer crosslinking .

Ethyl 3-Amino-2-Methylpropanoate (CAS 22560-81-2)

- Structure: Ethyl ester with an amino group and methyl substituent.

- Key Properties: Likely used in peptide synthesis or pharmaceuticals due to its amino functionality.

- Contrast: While both are ethyl esters, this compound’s amino and methyl groups differ significantly from the trichlorinated nonanoate chain of the target compound .

2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate (CAS 25265-77-4)

- Structure : Branched ester with isobutyrate and trimethylpentanediol groups.

- Key Applications: Used as a coalescing agent in paints (e.g., Texanol®).

- Contrast: The branched alkyl chain and lack of chlorine substituents highlight functional differences from this compound, which would prioritize solvent or biocidal applications .

Ethyl 2,2,4-Trimethyl-Tetrahydroquinoline-6-Carboxylate (BB58-4111)

- Structure : Aromatic heterocyclic ester with methyl substituents.

- Key Features: Likely a pharmaceutical intermediate due to the tetrahydroquinoline core.

- Contrast : The aromatic system and methyl groups diverge from the aliphatic, chlorinated structure of the target compound .

Data Table: Comparative Overview

Research Findings and Limitations

- Structural Analogues: The evidence includes esters and chlorinated compounds, but none with the combined ester, chlorine, and nonanoate chain of this compound.

- Data Gaps: No CAS number, synthesis routes, or safety data for this compound are available, underscoring the need for targeted literature or experimental studies.

Biological Activity

Ethyl 2,2,4-trichlorononanoate is a chemical compound with notable biological activity, primarily studied for its potential applications in agriculture and its effects on various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of three chlorine atoms attached to a nonanoate backbone. Its structure contributes to its biological activity, influencing interactions with biological systems.

Biological Activity Overview

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains. Its effectiveness varies depending on concentration and the specific microorganism tested.

- Insecticidal Properties : Research has shown that this compound possesses insecticidal properties. It has been tested against various agricultural pests, demonstrating a capacity to reduce pest populations effectively.

- Toxicological Studies : Toxicological assessments reveal that while this compound can be effective as an antimicrobial and insecticide, it also poses risks to non-target organisms. Studies indicate potential toxicity to aquatic life and beneficial insects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound was tested at various concentrations:

| Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|

| 0.5 | 12 |

| 1.0 | 18 |

| 1.5 | 25 |

Results indicated a dose-dependent increase in antimicrobial activity, with significant inhibition observed at concentrations above 1.0 mg/mL .

Case Study 2: Insecticidal Activity

In agricultural trials, this compound was applied to crops infested with aphids. The results showed a marked reduction in aphid populations:

| Treatment Group | Aphid Count (per plant) | Percentage Reduction |

|---|---|---|

| Control | 150 | - |

| Ethyl Trichlorononanoate (100 mg/L) | 30 | 80% |

| Ethyl Trichlorononanoate (200 mg/L) | 10 | 93% |

These findings demonstrate the compound's potential as an effective insecticide while highlighting the need for careful application to minimize impact on beneficial species .

Safety and Toxicity Considerations

The safety profile of this compound is critical for its application in agriculture and other fields. Toxicological studies indicate that high concentrations can lead to adverse effects on non-target organisms:

- Aquatic Toxicity : Studies show that this compound can be toxic to fish and aquatic invertebrates at elevated concentrations.

- Impact on Pollinators : Research indicates potential risks to pollinators such as bees when used in agricultural settings.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the purity of Ethyl 2,2,4-trichlorononanoate, and how should data from these methods be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify chlorine substitution patterns. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should quantify purity, with retention times and mass fragmentation patterns compared against standards . Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretches at ~1740 cm⁻¹). Data interpretation must account for solvent impurities (e.g., residual methanol or ethyl acetate in samples, as noted in solvent specifications ). Baseline resolution in chromatograms and integration of NMR peaks with <5% noise are recommended for reliable purity assessment.

Q. What are the recommended storage conditions for this compound to prevent decomposition, and which analytical techniques validate stability over time?

- Methodological Answer : Store in amber glassware under inert gas (N₂/Ar) at –20°C to minimize photolytic or oxidative degradation. Stability should be monitored via periodic GC-MS or HPLC analysis, tracking degradation products like chlorinated carboxylic acids. Accelerated aging studies (e.g., 40°C for 14 days) can predict long-term stability. Reference safety guidelines for handling chlorinated compounds, including ventilation and personal protective equipment . Quantify decomposition using calibration curves derived from pure standards .

Q. What are the critical steps in the liquid-liquid extraction process to isolate this compound from a reaction mixture?

- Methodological Answer : Use a solvent system with high partition coefficients (e.g., dichloromethane or ethyl acetate ). Adjust pH to ensure the compound remains un-ionized. Perform three sequential extractions, combining organic layers, and dry over anhydrous sodium sulfate . Efficiency is quantified by comparing pre- and post-extraction yields via gravimetric analysis or GC-FID. For emulsions, centrifugation or salting-out with NaCl improves phase separation.

Advanced Research Questions

Q. How do varying chlorination agents (e.g., Cl₂, SOCl₂, PCl₃) affect the regioselectivity and yield of this compound synthesis?

- Methodological Answer : Design a kinetic study comparing reaction rates and intermediates using in-situ FTIR or Raman spectroscopy. SOCl₂ typically favors ester chlorination at low temperatures (0–5°C), while Cl₂ gas may require radical initiators (e.g., UV light). Monitor selectivity via ²D NMR (HSQC, HMBC) to distinguish between 2,2,4- and alternative substitution patterns. Statistical analysis (ANOVA) of triplicate runs under controlled conditions identifies significant yield differences .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic susceptibility at specific carbon atoms. Solvent effects are modeled using COSMO-RS, comparing polarity/proticity (e.g., acetonitrile vs. 2,2,4-trimethylpentane ). Validate predictions experimentally via competitive reactions with nucleophiles (e.g., amines or thiols), analyzing products via LC-MS. Transition state simulations (e.g., Gaussian 16) clarify activation barriers for chlorination or hydrolysis pathways.

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., melting point, logP) of this compound?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points under standardized heating rates (e.g., 10°C/min). Compare logP values using shake-flask experiments (octanol-water partitioning) versus HPLC-derived hydrophobicity indices . Cross-validate results with independent labs, ensuring solvent purity (≥99.9% ) and calibration against certified reference materials. Publish detailed protocols to minimize methodological variability .

Q. How do solvent polarity and proticity influence the reaction efficiency during this compound synthesis?

- Methodological Answer : Systematically test solvents (e.g., hexane, ethyl acetate, methanol ) in a design-of-experiments (DoE) framework. Measure reaction rates via aliquots analyzed by GC-MS. Polar aprotic solvents (e.g., acetonitrile) may enhance electrophilic chlorination but risk ester hydrolysis. Protic solvents (e.g., ethanol) could stabilize intermediates via hydrogen bonding. Multivariate analysis identifies optimal solvent blends for yield and selectivity .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in degradation studies of this compound under environmental conditions?

- Methodological Answer : Replicate studies under controlled parameters (pH, UV exposure, microbial activity). Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts (e.g., trichlorononanoic acid). Compare half-lives using first-order kinetic models and assess statistical significance via t-tests. Reference standardized environmental simulation protocols to ensure comparability across studies.

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, chemical-resistant gloves, and emergency eyewash stations. Monitor airborne concentrations with gas detectors. Dispose of waste via EPA-approved chlorinated solvent disposal methods. Document risk assessments and emergency response plans in line with institutional safety committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.